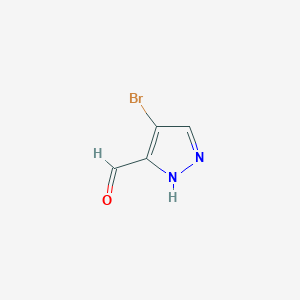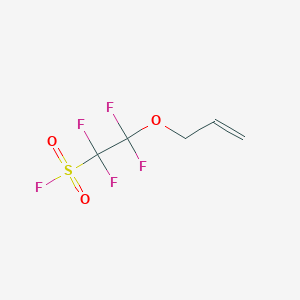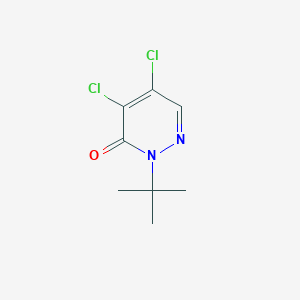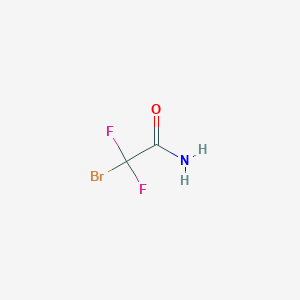
2-Amino-6-(trifluoromethylthio)benzothiazole
Vue d'ensemble
Description
2-Amino-6-(trifluoromethylthio)benzothiazole is a chemical compound known for its potent pharmacological activities. It is a thioanalog of riluzole and has been identified as a novel anticonvulsant. This compound is characterized by its ability to block voltage-gated sodium channels and activate small-conductance calcium-activated potassium channels .
Applications De Recherche Scientifique
2-Amino-6-(trifluoromethylthio)benzothiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate the role of ion channels in cellular processes.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-6-(trifluoromethylthio)benzothiazole are voltage-gated sodium channels (NaV) and small-conductance calcium-activated potassium channels (KCa2) . These channels play a crucial role in regulating the electrical activity of neurons, making them key targets for anticonvulsant drugs .
Mode of Action
This compound acts as a use-dependent NaV channel blocker and an activator of KCa2 channels . By blocking NaV channels, it inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, reducing neuronal excitability . Simultaneously, by activating KCa2 channels, it facilitates the efflux of potassium ions, leading to hyperpolarization and further decreasing neuronal excitability .
Biochemical Pathways
The compound’s action on NaV and KCa2 channels alters the action potential firing and increases the medium afterhyperpolarization in CA1 pyramidal neurons in hippocampal slices . This dual mechanism of action disrupts the normal firing patterns of neurons, thereby preventing the hypersynchronous neuronal firing that characterizes seizures .
Pharmacokinetics
This compound is orally bioavailable . It has a therapeutic index (TD50/ED50) of 6-9 following intraperitoneal administration and 33 following oral administration , indicating a favorable safety profile . The compound has a ~4-fold greater duration of action compared to riluzole, a similar compound, due to more prolonged brain levels .
Result of Action
The compound shows activity in a broad range of rodent seizure models . It protects against maximal electroshock-induced seizures in both rats and mice, and is also effective in the 6-Hz model in mice, Frings audiogenic seizure-susceptible mice, and the hippocampal kindled rat model of complex partial seizures . In addition to its anticonvulsant effects, it also reduces acute pain in the formalin pain model and raises the allodynic threshold in a sciatic nerve ligation model .
Analyse Biochimique
Biochemical Properties
2-Amino-6-(trifluoromethylthio)benzothiazole plays a significant role in biochemical reactions, particularly as a use-dependent sodium channel blocker and an activator of small-conductance calcium-activated potassium channels . It interacts with various enzymes and proteins, including voltage-gated sodium channels (NaV) and small-conductance calcium-activated potassium channels (KCa2). The nature of these interactions involves the inhibition of sodium channels, which reduces neuronal excitability, and the activation of potassium channels, which enhances neuronal stability .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound reduces action potential firing and increases medium afterhyperpolarization in CA1 pyramidal neurons in hippocampal slices . These effects contribute to its anticonvulsant properties and its potential use in treating neurological disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its dual action as a sodium channel blocker and a potassium channel activator. By blocking sodium channels, it prevents the influx of sodium ions, thereby reducing neuronal excitability. Concurrently, by activating potassium channels, it facilitates the efflux of potassium ions, which stabilizes the neuronal membrane potential . These combined actions result in a reduction of neuronal hyperexcitability and hypersynchronous neuronal firing, which are characteristic of seizures.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over time, the compound maintains its efficacy in reducing neuronal excitability and enhancing neuronal stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces seizure activity without significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including abnormal neurological status . The therapeutic index of this compound indicates a favorable balance between efficacy and toxicity, making it a promising candidate for further development.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites may contribute to the overall pharmacological effects of the compound, including its anticonvulsant properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its pharmacological effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended sites of action, where it can effectively modulate cellular processes and signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(trifluoromethylthio)benzothiazole typically involves the reaction of 4-trifluoromethoxyaniline with ammonium thiocyanate in acetic acid, followed by bromination at low temperatures (5-10°C) overnight. This method yields the desired product with a 75% yield and a melting point of 117-119°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(trifluoromethylthio)benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Riluzole: A neuroprotective drug used in the treatment of amyotrophic lateral sclerosis (ALS).
2-Amino-6-(trifluoromethoxy)benzothiazole: Another analog of riluzole with similar pharmacological properties.
2-Amino-6-methoxybenzothiazole: Used as a building block in the synthesis of various derivatives with potential biological activities.
Uniqueness
2-Amino-6-(trifluoromethylthio)benzothiazole is unique due to its combined activity as a sodium channel blocker and potassium channel activator, which provides a broad-spectrum anticonvulsant effect. Its prolonged duration of action compared to riluzole makes it a promising candidate for further development in the treatment of neurological disorders .
Propriétés
IUPAC Name |
6-(trifluoromethylsulfanyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRVVEXJMLEKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371053 | |
| Record name | 6-[(Trifluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-45-4 | |
| Record name | 6-[(Trifluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 326-45-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
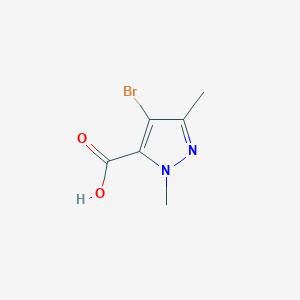
![6-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1273078.png)
![2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B1273079.png)
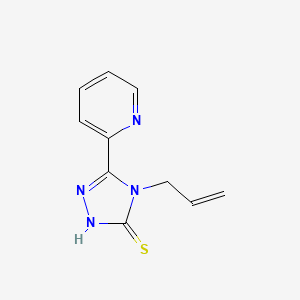
![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)

